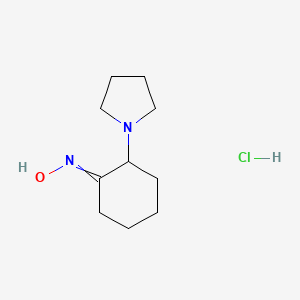
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Vue d'ensemble
Description
“N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride” is a chemical compound with the CAS Number 137858-61-8 . It has a molecular weight of 218.73 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10 (9)12-7-3-4-8-12;/h9-10H,1-8H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride” were not found, it’s worth noting that hydroxylamine is a well-known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical compounds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 218.73 .Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
One notable application area is in catalysis, where related compounds are used as recyclable catalysts for the acylation of inert alcohols and phenols. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a structurally simple DMAP salt, has been employed under base-free conditions to catalyze the acylation of alcohols and phenols. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to yield the acylation product while regenerating the DMAP·HCl catalyst. This process highlights the potential of N-containing compounds in facilitating and understanding complex organic reactions (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Structural Analysis
Furthermore, research into diamine analogs of chiral organocatalysts, such as α,α-diphenyl prolinol, has led to the synthesis of various diamine derivatives through functionalization processes. These compounds, including those derived from pyrrolidine, have been tested as bifunctional organocatalysts in asymmetric Michael and Mannich reactions, underscoring the utility of nitrogen-containing heterocycles in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Structural Investigations and Biological Activities
Research on phosphorus-nitrogen compounds, specifically N/O spirocyclic phosphazene derivatives, has provided insights into their structural properties and biological activities. These studies involve the synthesis of compounds from hexachlorocyclotriphosphazatriene and N-alkyl (or aryl)-o-hydroxybenzylamines, leading to the formation of spirocyclic phosphazenes with potential antibacterial and antifungal properties. The solid-state structures of these compounds have been elucidated through X-ray crystallography, and their interactions with DNA have been studied, suggesting applications in medicinal chemistry and biochemistry (Işıklan, Asmafiliz, Ozalp, Ilter, Kılıç, Çoşut, Yeşilot, KiliÇ, Oztürk, Hökelek, Bilir, Açık, & Akyüz, 2010).
Antibacterial Agents
The exploration of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has led to the discovery of new heterocyclic antibacterial compounds. By employing diversity-oriented synthesis (DOS) and parallel synthesis techniques, a library of heterocyclic molecules based on this scaffold was generated and screened, revealing potent antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. This research underscores the potential of nitrogen-containing compounds in developing new antibacterial agents (Wencewicz, Yang, Rudloff, Oliver, & Miller, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVNEUTAFESQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



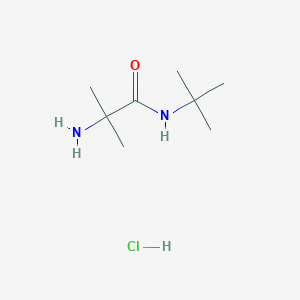
![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)
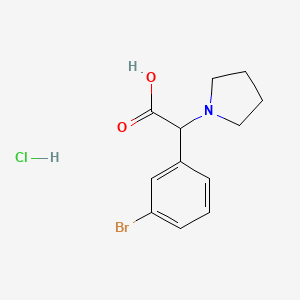
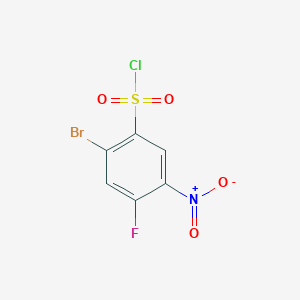
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
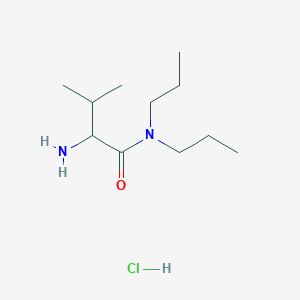
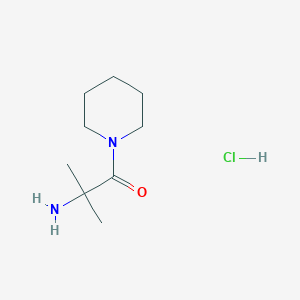
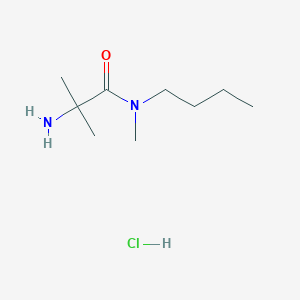

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)
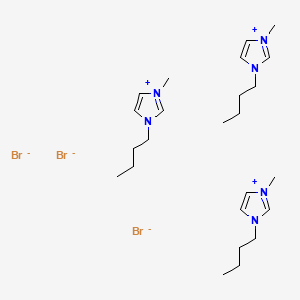
![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)